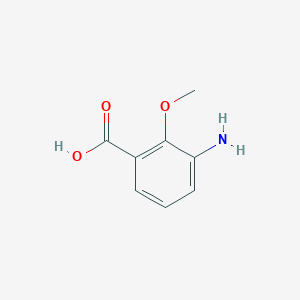

3-Amino-2-methoxybenzoic acid

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-amino-2-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-12-7-5(8(10)11)3-2-4-6(7)9/h2-4H,9H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBQFWVIYNLHFMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=C1N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80600587 | |

| Record name | 3-Amino-2-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80600587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

861306-04-9 | |

| Record name | 3-Amino-2-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80600587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Amino-2-methoxybenzoic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Amino-2-methoxybenzoic Acid

CAS Number: 861306-04-9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Amino-2-methoxybenzoic acid, a versatile building block with significant potential in pharmaceutical and chemical research. This document collates available data on its chemical and physical properties, outlines experimental protocols for its synthesis and potential applications, and discusses its role in the development of therapeutic agents.

Core Compound Properties

This compound is a substituted aromatic carboxylic acid. Its structure, featuring an amino group, a methoxy group, and a carboxylic acid moiety on a benzene ring, makes it a valuable intermediate for the synthesis of complex organic molecules.

Chemical and Physical Data

The known quantitative data for this compound and its isomer, 2-Amino-3-methoxybenzoic acid, are summarized in the tables below. Data for the closely related 3-Amino-2-methylbenzoic acid is also provided for comparative purposes.

| Property | Value | Reference |

| CAS Number | 861306-04-9 | [1] |

| Molecular Formula | C₈H₉NO₃ | [2] |

| Molecular Weight | 167.16 g/mol | [2] |

| Appearance | Off-white powder | [2] |

| Melting Point | 98-102 °C | [2] |

| Purity (by HPLC) | ≥ 97% | [2] |

| Storage Conditions | Store at 0-8°C | [2] |

| Isomer Property (2-Amino-3-methoxybenzoic acid) | Value | Reference |

| CAS Number | 3177-80-8 | [3] |

| Melting Point | 169-170 °C | [4] |

| Related Compound Property (3-Amino-2-methylbenzoic acid) | Value | Reference |

| CAS Number | 52130-17-3 | [5] |

| Molecular Formula | C₈H₉NO₂ | [5] |

| Molecular Weight | 151.16 g/mol | [5] |

Solubility Data

Solubility of 3-Amino-2-methylbenzoic Acid in Various Solvents at 298.15 K (Mole Fraction, 10³x₂)

| Solvent | Solubility (10³x₂) |

| Methanol | 15.89 |

| Ethanol | 11.25 |

| 1-Propanol | 8.45 |

| Isopropyl alcohol | 6.98 |

| 1-Butanol | 6.87 |

| Isobutyl alcohol | 5.54 |

| 2-Butanol | 5.21 |

| Methyl acetate | 4.32 |

| Ethyl acetate | 3.89 |

| Propyl acetate | 3.12 |

| Water | 0.45 |

| Acetonitrile | 1.23 |

Spectral Data

Spectral data is crucial for the identification and characterization of this compound. While raw spectral data is extensive, a summary of expected spectral features is provided below.

¹H NMR (Proton Nuclear Magnetic Resonance) The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, and the amino group protons. The chemical shifts and coupling constants of the aromatic protons will be indicative of the substitution pattern.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) The ¹³C NMR spectrum will display signals for each unique carbon atom in the molecule, including the carboxyl carbon, the aromatic carbons, and the methoxy carbon.

FT-IR (Fourier-Transform Infrared Spectroscopy) The IR spectrum will exhibit characteristic absorption bands for the functional groups present:

-

O-H stretch (from the carboxylic acid): broad band around 3000 cm⁻¹

-

N-H stretch (from the amino group): sharp bands around 3300-3500 cm⁻¹

-

C=O stretch (from the carboxylic acid): strong band around 1700 cm⁻¹

-

C-O stretch (from the methoxy and carboxylic acid groups): bands in the 1200-1300 cm⁻¹ region

-

Aromatic C=C stretches : bands in the 1450-1600 cm⁻¹ region

MS (Mass Spectrometry) The mass spectrum will show the molecular ion peak (M⁺) at m/z = 167. The fragmentation pattern will likely involve the loss of the methoxy group (M-31), the carboxylic acid group (M-45), and other characteristic fragments of benzoic acid derivatives.

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not explicitly published in readily accessible literature. However, a reliable synthesis can be adapted from the established procedures for structurally analogous compounds, such as 3-amino-2-methylbenzoic acid.

Synthesis of this compound (Adapted Protocol)

This protocol is adapted from the synthesis of 3-amino-2-methylbenzoic acid and should be optimized for the specific substrate.

Reaction: Catalytic hydrogenation of 2-methoxy-3-nitrobenzoic acid.

Materials:

-

2-methoxy-3-nitrobenzoic acid

-

Palladium on carbon (5% Pd/C)

-

Ethyl acetate (or another suitable solvent like ethanol or methanol)

-

Hydrogen gas (H₂)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, etc.)

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

In a two-necked round-bottom flask, dissolve 2-methoxy-3-nitrobenzoic acid in ethyl acetate.

-

Carefully add 5% Pd/C catalyst to the solution. The amount of catalyst is typically 5-10% by weight of the starting material.

-

Flush the reaction vessel with an inert gas (nitrogen or argon).

-

Introduce hydrogen gas into the reaction mixture, either from a hydrogen-filled balloon or a pressurized cylinder, while stirring vigorously.

-

Maintain the hydrogen atmosphere and continue stirring at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction (disappearance of the starting material), purge the reaction vessel with an inert gas to remove excess hydrogen.

-

Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the filter cake with a small amount of ethyl acetate.

-

Combine the filtrate and washings, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

The crude product can be further purified by recrystallization or column chromatography.

Application in the Synthesis of a Hypothetical COX-2 Inhibitor

This compound is a valuable precursor for the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), many of which function by inhibiting cyclooxygenase (COX) enzymes.[8][9] Based on the structure-activity relationships of known COX-2 inhibitors, a plausible synthetic application is the acylation of the amino group to introduce a moiety that enhances COX-2 selectivity.

Hypothetical Reaction: Amide coupling with 4-fluorobenzoyl chloride.

Materials:

-

This compound

-

4-fluorobenzoyl chloride

-

A suitable base (e.g., pyridine or triethylamine)

-

Anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran)

-

Standard laboratory glassware for organic synthesis

-

Separatory funnel

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Rotary evaporator

Procedure:

-

Dissolve this compound in the anhydrous solvent in a round-bottom flask under an inert atmosphere.

-

Add the base to the solution and stir.

-

Cool the mixture in an ice bath.

-

Slowly add a solution of 4-fluorobenzoyl chloride in the same solvent to the cooled mixture.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the product by recrystallization or column chromatography.

Biological Activity and Signaling Pathways

Derivatives of aminobenzoic acids are known to possess anti-inflammatory and analgesic properties, primarily through the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[10][11] These enzymes are central to the inflammatory cascade.

Cyclooxygenase Pathway

COX enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[12] Non-selective NSAIDs inhibit both COX-1 and COX-2, which can lead to gastrointestinal side effects due to the inhibition of the protective functions of COX-1 in the stomach lining. Selective COX-2 inhibitors are designed to primarily target the inducible COX-2 enzyme, which is upregulated at sites of inflammation, thereby reducing inflammation with a potentially better safety profile.

Conclusion

This compound (CAS 861306-04-9) is a valuable and versatile chemical intermediate. Its structural features make it an attractive starting material for the synthesis of a variety of organic compounds, particularly in the field of medicinal chemistry. While detailed research on this specific molecule is still emerging, its potential as a precursor for novel anti-inflammatory and analgesic agents warrants further investigation by researchers and drug development professionals. The methodologies and data presented in this guide provide a solid foundation for future research and development efforts involving this promising compound.

References

- 1. 3-氨基-2-甲氧基苯甲酸 96% | Sigma-Aldrich [sigmaaldrich.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 2-Amino-3-methoxybenzoic acid | C8H9NO3 | CID 255720 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Methoxybenzoic acid(586-38-9) 1H NMR [m.chemicalbook.com]

- 5. nbinno.com [nbinno.com]

- 6. 3-Aminobenzoic acid - Wikipedia [en.wikipedia.org]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. mdpi.com [mdpi.com]

- 9. Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Non-steroidal anti-inflammatory drugs (NSAIDs) and organ damage: A current perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery and development of cyclooxygenase 2 inhibitors - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Physicochemical Properties of 3-Amino-2-methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-2-methoxybenzoic acid, a substituted aromatic amino acid, is a molecule of significant interest in the fields of pharmaceutical sciences and organic synthesis. Its unique structural arrangement, featuring an amino group, a methoxy group, and a carboxylic acid moiety on a benzene ring, imparts a versatile reactivity profile. This makes it a valuable intermediate in the development of a variety of bioactive molecules, including anti-inflammatory and analgesic agents.[1] This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, details relevant experimental protocols, and presents a visual representation of its synthesis workflow.

Core Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₈H₉NO₃ | [1][2] |

| Molecular Weight | 167.16 g/mol | [1][2] |

| Appearance | Off-white to white or brown powder/crystal | [1] |

| Melting Point | 98-102 °C | [1][2] |

| Boiling Point | Data not available | |

| pKa | Data not available | |

| Solubility | Data not available | |

| CAS Number | 861306-04-9 | [1][2] |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are crucial for reproducible research. Below are standard experimental protocols that can be applied to this compound.

Synthesis of this compound from 2-Methyl-3-nitrobenzoic Acid

This protocol outlines a common method for the synthesis of the target compound.

Materials:

-

2-Methyl-3-nitrobenzoic acid

-

Ethyl acetate

-

5% Palladium on carbon (Pd/C) catalyst

-

Hydrogen gas

-

Dichloromethane

-

Ethanol

-

Silica gel (60-120 mesh)

-

Two-necked round-bottomed flask

-

Magnetic stirrer

-

Apparatus for distillation under reduced pressure

-

Column chromatography setup

Procedure:

-

Dissolve 2-methyl-3-nitrobenzoic acid (e.g., 2 g, 12.12 mmol) in ethyl acetate within a two-necked round-bottomed flask.[3]

-

Add 5% Pd/C catalyst (e.g., 0.10 g) to the solution.[3]

-

Stir the reaction mixture under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon) for approximately 15 hours.[3]

-

Upon completion of the reaction, remove the solvent by distillation under reduced pressure to obtain the crude product.[3]

-

Purify the crude product using column chromatography with a silica gel stationary phase and a mixture of dichloromethane and ethanol (e.g., 99.5:0.5 v/v) as the eluent.[3]

-

Collect the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.

Melting Point Determination

The melting point of a solid organic compound can be determined using a capillary melting point apparatus.

Materials:

-

This compound sample

-

Capillary tubes (sealed at one end)

-

Melting point apparatus

Procedure:

-

Ensure the this compound sample is dry and finely powdered.

-

Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat the block at a steady rate (e.g., 1-2 °C per minute) when approaching the expected melting point.

-

Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.

pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) can be determined by monitoring the pH of a solution of the compound as a titrant of known concentration is added.

Materials:

-

This compound

-

Standardized solution of a strong base (e.g., 0.1 M NaOH)

-

pH meter with a suitable electrode

-

Burette

-

Magnetic stirrer and stir bar

-

Beaker

Procedure:

-

Calibrate the pH meter using standard buffer solutions.

-

Prepare a solution of this compound of known concentration in a suitable solvent (e.g., water or a water-cosolvent mixture).

-

Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.

-

Add the standardized strong base solution in small, known increments from the burette.

-

Record the pH of the solution after each addition, allowing the reading to stabilize.

-

Continue the titration past the equivalence point.

-

Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point.

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis of this compound as described in the experimental protocol.

Conclusion

This compound is a compound with established utility as a synthetic intermediate. While fundamental physicochemical data such as its molecular formula, weight, and melting point are well-documented, further experimental investigation is required to definitively determine its boiling point, pKa, and solubility characteristics in various solvents. The provided experimental protocols offer standardized approaches for obtaining this valuable data, which is essential for its effective application in research and development, particularly in the synthesis of novel pharmaceutical agents.

References

An In-depth Technical Guide to 3-Amino-2-methoxybenzoic Acid: Molecular Structure, Properties, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-2-methoxybenzoic acid, a substituted aromatic carboxylic acid, is a key molecular entity with significant applications in organic synthesis and pharmaceutical development. Its unique structural arrangement, featuring adjacent amino and methoxy groups on a benzoic acid scaffold, imparts valuable reactivity, making it a crucial intermediate in the synthesis of a variety of bioactive molecules. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthetic routes, and analytical characterization of this compound. Furthermore, it explores its established role as a precursor in the development of therapeutic agents, particularly in the realms of anti-inflammatory and analgesic drugs. While direct biological activity of the title compound is not extensively documented, its utility as a foundational building block in medicinal chemistry is well-established.

Molecular Structure and Physicochemical Properties

This compound, also known as 3-amino-o-anisic acid, is an organic compound with the chemical formula C₈H₉NO₃. The molecule consists of a benzene ring substituted with a carboxylic acid group, an amino group, and a methoxy group at positions 1, 3, and 2, respectively. The presence of both an acidic carboxylic group and a basic amino group makes it an amphoteric molecule.

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 861306-04-9[1][2] |

| Molecular Formula | C₈H₉NO₃[1][2] |

| SMILES | COC1=C(C=CC=C1N)C(=O)O[1] |

| InChI | InChI=1S/C8H9NO3/c1-12-7-5(8(10)11)3-2-4-6(7)9/h2-4H,9H2,1H3,(H,10,11)[1] |

Physicochemical Data

| Property | Value | Source |

| Molecular Weight | 167.16 g/mol | [1][2] |

| Appearance | Off-white to white powder/crystal | [2] |

| Melting Point | 98-102 °C | [2] |

| Solubility | Soluble in methanol. Insoluble in water. General solubility in organic solvents.[3] | - |

| pKa (Predicted) | Acidic pKa (carboxyl group) and basic pKa (amino group) are expected, though experimental values are not readily available. | - |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from 3-methoxybenzoic acid. The first step involves the nitration of the aromatic ring, followed by the reduction of the nitro group to an amino group.

Synthetic Pathway

Caption: Synthesis of this compound.

Experimental Protocols

The following protocols are representative and may require optimization based on laboratory conditions and available reagents.

Materials:

-

3-Methoxybenzoic acid

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ice bath

-

Magnetic stirrer

-

Round-bottom flask

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-methoxybenzoic acid in concentrated sulfuric acid at 0 °C using an ice bath.

-

Slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the solution while maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture over crushed ice to precipitate the product.

-

Filter the solid, wash with cold water until the washings are neutral, and dry to obtain 3-methoxy-2-nitrobenzoic acid.

Materials:

-

3-Methoxy-2-nitrobenzoic acid

-

Palladium on carbon (10% Pd/C)

-

Anhydrous Tetrahydrofuran (THF) or Ethyl Acetate

-

Hydrogen (H₂) gas supply (e.g., balloon or hydrogenation apparatus)

-

Magnetic stirrer

-

Round-bottom flask

-

Filtration apparatus (e.g., Celite pad)

Procedure:

-

In a round-bottom flask, dissolve 3-methoxy-2-nitrobenzoic acid in an appropriate solvent such as anhydrous THF or ethyl acetate.

-

Carefully add a catalytic amount of 10% Pd/C to the solution.

-

Seal the flask and purge with hydrogen gas. Maintain a positive pressure of hydrogen.

-

Stir the mixture vigorously at room temperature for several hours (e.g., 18 hours), monitoring the reaction by TLC.

-

Upon completion, carefully filter the mixture through a pad of Celite to remove the palladium catalyst.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

The crude this compound can be further purified by recrystallization or column chromatography.

Analytical Characterization

The structure and purity of this compound are confirmed using various spectroscopic techniques. The expected spectral data are outlined below, based on the analysis of its isomers and related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, and the amine and carboxylic acid protons. The aromatic protons will appear as a multiplet in the aromatic region (typically 6.5-8.0 ppm). The methoxy group protons will be a sharp singlet around 3.8-4.0 ppm. The amine (NH₂) and carboxylic acid (COOH) protons will appear as broad singlets, and their chemical shifts can vary depending on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal (around 170 ppm). The aromatic carbons will resonate in the 110-160 ppm range, and the methoxy carbon will appear around 55-60 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the different functional groups present in the molecule:

-

O-H stretch (Carboxylic acid): A broad band in the region of 2500-3300 cm⁻¹.

-

N-H stretch (Amine): Two sharp peaks in the region of 3300-3500 cm⁻¹.

-

C=O stretch (Carboxylic acid): A strong, sharp peak around 1680-1710 cm⁻¹.

-

C-O stretch (Ether and Carboxylic acid): Bands in the region of 1200-1300 cm⁻¹.

-

Aromatic C=C stretch: Peaks in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) will show a molecular ion peak ([M]⁺) corresponding to the molecular weight of the compound (m/z = 167). The fragmentation pattern is expected to show losses of characteristic fragments such as H₂O, CO, COOH, and OCH₃.

Role in Drug Development and Biological Significance

This compound is primarily recognized for its role as a versatile intermediate in the synthesis of more complex pharmaceutical compounds.[2] Its bifunctional nature, possessing both a nucleophilic amino group and a carboxylic acid that can be readily converted to other functional groups, makes it an attractive starting material for building diverse molecular scaffolds.

Precursor to Bioactive Molecules

This compound serves as a key building block in the development of various therapeutic agents, particularly anti-inflammatory and analgesic drugs.[2][4] The strategic placement of the amino and methoxy groups on the benzoic acid ring allows for regioselective modifications to generate libraries of compounds for screening and lead optimization in drug discovery programs.

Signaling Pathways

Currently, there is limited publicly available information on the direct biological activity of this compound or specific signaling pathways that it modulates. Its significance in biochemical research is primarily as a component of larger molecules that are designed to interact with specific biological targets, such as enzymes or receptors.[2] For instance, derivatives of aminobenzoic acids are known to be incorporated into molecules that inhibit various enzymes or act as receptor antagonists.

The logical workflow for its application in drug discovery is illustrated below.

Caption: Drug discovery workflow utilizing this compound.

Conclusion

This compound is a valuable and versatile chemical intermediate with a well-established role in the synthesis of pharmaceuticals and other fine chemicals. Its molecular structure provides a robust platform for the generation of diverse chemical entities with potential therapeutic applications. While its direct biological activity is not extensively characterized, its importance as a foundational building block in medicinal chemistry and drug development is undeniable. Further research into the synthesis of novel derivatives and their subsequent biological evaluation will continue to unlock the full potential of this important molecule.

References

3-Amino-2-methoxybenzoic acid synthesis from 3-amino-2-methylbenzoic acid analogs

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide outlines a proposed synthetic pathway for 3-amino-2-methoxybenzoic acid, a valuable building block in medicinal chemistry, starting from its analog, 3-amino-2-methylbenzoic acid. The synthesis of this target molecule is of significant interest for the development of novel therapeutics, particularly in the fields of oncology and metabolic diseases where substituted anthranilic acid derivatives serve as crucial pharmacophores.

Proposed Synthetic Pathway Overview

The logical workflow for the synthesis of this compound from 3-amino-2-methylbenzoic acid is depicted below. This multi-step approach ensures the selective transformation of the methyl group and prevents undesirable side reactions involving the amino functionality.

Figure 1: Proposed synthetic workflow for this compound.

Stage 1: Protection of the Amino Group (N-Acetylation)

To prevent oxidation of the amino group in the subsequent step, it is first protected as an acetamide. Acetylation can be efficiently achieved using acetyl chloride in an aqueous medium.

Experimental Protocol:

A general procedure for the acetylation of primary amines and amino acids can be adapted[1].

-

Dissolve sodium acetate trihydrate (1.5 equivalents) in a brine solution (36% aqueous solution of sodium chloride).

-

Add 3-amino-2-methylbenzoic acid (1.0 equivalent) to the solution. If the amine is not fully soluble, a minimal amount of a co-solvent like acetone can be used.

-

Cool the mixture in an ice bath and add acetyl chloride (1.1 equivalents) dropwise with vigorous stirring.

-

Allow the reaction to stir for an additional hour at room temperature.

-

Quench the reaction by the careful addition of a saturated sodium bicarbonate solution until effervescence ceases.

-

Acidify the solution with concentrated hydrochloric acid to precipitate the N-acetylated product.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 3-acetamido-2-methylbenzoic acid.

| Reagent/Solvent | Molar Ratio/Concentration | Key Parameters | Expected Yield |

| 3-Amino-2-methylbenzoic acid | 1.0 eq | - | - |

| Acetyl Chloride | 1.1 eq | Dropwise addition at 0°C | High |

| Sodium Acetate Trihydrate | 1.5 eq | Base | |

| Brine Solution | - | Solvent |

Table 1: Summary of reagents and conditions for N-acetylation.

Stage 2: Selective Oxidation of the Methyl Group

This is a critical and challenging step. A two-step sequence involving benzylic bromination followed by hydrolysis is a plausible approach to introduce a hydroxyl group at the benzylic position.

2a. Benzylic Bromination

Free-radical bromination at the benzylic position can be achieved using N-bromosuccinimide (NBS) with a radical initiator.

Experimental Protocol:

This protocol is based on general procedures for benzylic bromination[2].

-

Dissolve 3-acetamido-2-methylbenzoic acid (1.0 equivalent) in a suitable solvent such as carbon tetrachloride or trifluorotoluene.

-

Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of a radical initiator (e.g., AIBN or benzoyl peroxide).

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and filter off the succinimide byproduct.

-

Wash the filtrate with aqueous sodium thiosulfate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-acetamido-2-(bromomethyl)benzoic acid.

| Reagent/Solvent | Molar Ratio/Concentration | Key Parameters | Expected Yield |

| 3-Acetamido-2-methylbenzoic acid | 1.0 eq | - | - |

| N-Bromosuccinimide (NBS) | 1.1 eq | Brominating agent | Moderate to High |

| AIBN or Benzoyl Peroxide | Catalytic | Radical initiator | |

| Carbon Tetrachloride | - | Solvent, Reflux |

Table 2: Summary of reagents and conditions for benzylic bromination.

2b. Hydrolysis to Benzylic Alcohol and Subsequent Oxidation

The benzylic bromide is then hydrolyzed to the corresponding alcohol, which is subsequently oxidized to the carboxylic acid, followed by a reaction to form the desired hydroxyl group. A more direct conversion to the hydroxyl group might be possible but is not well-documented for this specific substrate. For the purpose of this guide, we will assume a hydrolysis to the alcohol, which would then require further steps not detailed here to reach the desired 3-amino-2-hydroxybenzoic acid intermediate. A more direct, albeit less generally applicable, approach would be microbial oxidation, which has been shown to be effective for the oxidation of methyl groups on aromatic rings[3].

(Note: The direct conversion of the brominated intermediate to 3-acetamido-2-hydroxybenzoic acid is a simplification. The actual process would likely involve hydrolysis to the alcohol, followed by oxidation. A detailed protocol for this specific multi-step transformation is not available in the provided search results and would require significant experimental development.)

Stage 3: O-Methylation

The hydroxyl group of 3-acetamido-2-hydroxybenzoic acid is methylated to form the desired methoxy group. An environmentally friendly method using dimethyl carbonate (DMC) is a viable option.

Experimental Protocol:

This protocol is adapted from a general method for the O-methylation of flavonoids[4].

-

Dissolve 3-acetamido-2-hydroxybenzoic acid (1.0 equivalent) in dimethyl carbonate (which acts as both solvent and reagent).

-

Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 equivalents) as a base.

-

Heat the solution to 90°C and stir until the starting material is consumed (monitor by TLC).

-

Evaporate the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with 1N HCl.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 3-acetamido-2-methoxybenzoic acid.

| Reagent/Solvent | Molar Ratio/Concentration | Key Parameters | Expected Yield |

| 3-Acetamido-2-hydroxybenzoic acid | 1.0 eq | - | - |

| Dimethyl Carbonate (DMC) | Excess | Reagent and Solvent | High |

| DBU | 1.2 eq | Base | |

| Temperature | 90°C | - |

Table 3: Summary of reagents and conditions for O-methylation.

Stage 4: Deprotection of the Amino Group

The final step is the hydrolysis of the acetamide to reveal the free amino group, yielding the target molecule, this compound.

Experimental Protocol:

This is a standard acidic hydrolysis of an amide.

-

Suspend 3-acetamido-2-methoxybenzoic acid (1.0 equivalent) in a mixture of ethanol and concentrated hydrochloric acid.

-

Heat the mixture to reflux for several hours, monitoring the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Neutralize the solution carefully with a base such as sodium hydroxide or sodium bicarbonate until the product precipitates.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

| Reagent/Solvent | Molar Ratio/Concentration | Key Parameters | Expected Yield |

| 3-Acetamido-2-methoxybenzoic acid | 1.0 eq | - | - |

| Concentrated HCl | - | Acid catalyst | High |

| Ethanol/Water | - | Solvent, Reflux |

Table 4: Summary of reagents and conditions for N-deprotection.

Conclusion

This technical guide provides a comprehensive, albeit theoretical, pathway for the synthesis of this compound from 3-amino-2-methylbenzoic acid. The proposed four-stage synthesis employs standard and reliable organic transformations. It is important to note that the selective oxidation of the methyl group is the most challenging step and may require significant optimization. The provided protocols are based on analogous reactions and should serve as a strong starting point for researchers and drug development professionals in their synthetic endeavors. Further experimental validation and optimization of each step are recommended to achieve the desired product with high purity and yield.

References

A Technical Guide to the Spectroscopic Analysis of 3-Amino-2-methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Amino-2-methoxybenzoic acid (CAS No. 861306-04-9).[1][2][3][4][5][6] Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted data based on its chemical structure, supplemented by established spectroscopic principles. The methodologies described are based on standard experimental protocols for the analysis of solid organic compounds.

Chemical Structure and Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.1-7.3 | m | 1H | Ar-H (C4) |

| ~6.8-7.0 | m | 1H | Ar-H (C5) |

| ~6.6-6.8 | m | 1H | Ar-H (C6) |

| ~5.0 (broad) | s | 2H | -NH ₂ |

| 3.85 | s | 3H | -OCH ₃ |

| ~12.5 (very broad) | s | 1H | -COOH |

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| ~168 | C =O |

| ~148 | C -NH₂ (C3) |

| ~145 | C -OCH₃ (C2) |

| ~125 | Ar-C H (C5) |

| ~120 | C -COOH (C1) |

| ~118 | Ar-C H (C6) |

| ~115 | Ar-C H (C4) |

| ~56 | -OC H₃ |

Experimental Protocol for NMR Spectroscopy

A solution of this compound is prepared by dissolving 5-10 mg of the compound in approximately 0.5-0.7 mL of a deuterated solvent, such as DMSO-d₆.[7] The solution is then filtered into an NMR tube. The spectrum is acquired on an NMR spectrometer, typically operating at a frequency of 300-500 MHz for ¹H NMR.[7] Data processing involves Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted IR Absorption Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3300 | Medium | N-H stretch (amine) |

| 3300-2500 (broad) | Strong | O-H stretch (carboxylic acid) |

| ~1680 | Strong | C=O stretch (carboxylic acid) |

| ~1600, ~1470 | Medium | C=C stretch (aromatic) |

| ~1250 | Strong | C-O stretch (aryl ether) |

| ~1300-1200 | Medium | C-N stretch (aromatic amine) |

Experimental Protocol for FT-IR Spectroscopy

For solid samples, the KBr pellet method is commonly employed.[8][9] A small amount of the sample (1-2 mg) is finely ground with 100-200 mg of dry potassium bromide (KBr) powder.[8] The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[8] The pellet is placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded. Alternatively, a thin solid film can be prepared by dissolving the compound in a volatile solvent, applying the solution to a KBr plate, and allowing the solvent to evaporate.[10]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Assignment |

| 167 | High | [M]⁺ (Molecular ion) |

| 150 | Moderate | [M - OH]⁺ |

| 122 | High | [M - COOH]⁺ |

| 107 | Moderate | [M - COOH - CH₃]⁺ |

| 77 | Moderate | [C₆H₅]⁺ (Phenyl fragment) |

Experimental Protocol for Mass Spectrometry

For a solid, non-volatile compound like this compound, a sample can be introduced into the mass spectrometer using a direct insertion probe. In electron ionization (EI) mass spectrometry, the sample is vaporized and then bombarded with a high-energy electron beam, causing ionization and fragmentation. The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound.

References

- 1. 861306-04-9 this compound AKSci X8031 [aksci.com]

- 2. This compound | C8H9NO3 | CID 19849158 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound 96 861306-04-9 [sigmaaldrich.com]

- 5. chemimpex.com [chemimpex.com]

- 6. This compound - Lead Sciences [lead-sciences.com]

- 7. benchchem.com [benchchem.com]

- 8. drawellanalytical.com [drawellanalytical.com]

- 9. jascoinc.com [jascoinc.com]

- 10. orgchemboulder.com [orgchemboulder.com]

solubility of 3-Amino-2-methoxybenzoic acid in organic solvents

An In-depth Technical Guide to the Solubility of 3-Amino-2-methoxybenzoic Acid in Organic Solvents

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the solubility of this compound, a key intermediate in pharmaceutical synthesis. Due to the limited availability of direct quantitative solubility data for this specific compound, this guide leverages data from its close structural analog, 3-Amino-2-methylbenzoic acid, to provide valuable insights into its solubility profile in a range of common organic solvents. This document includes a detailed data table, standardized experimental protocols for solubility determination, and a logical workflow for solvent selection. This guide is intended to be a valuable resource for researchers and professionals involved in the development of drug candidates and other chemical processes involving this compound.

Introduction

This compound is an important building block in the synthesis of various pharmaceutical compounds.[1][2] Its solubility in organic solvents is a critical parameter that influences reaction kinetics, purification processes, and formulation development. Understanding the solubility profile of this compound is essential for optimizing synthetic routes and ensuring the efficient production of high-purity active pharmaceutical ingredients.

The structure of this compound, featuring both an amino and a carboxylic acid group, allows it to exhibit amphoteric behavior, while the methoxy group influences its polarity and hydrogen bonding capabilities.[1][2] These structural features suggest that its solubility will be highly dependent on the nature of the solvent.

This guide provides a detailed analysis of the expected solubility of this compound based on data from a closely related compound, 3-Amino-2-methylbenzoic acid. The replacement of a methoxy group with a methyl group is expected to have a minor impact on the overall solubility trends, making this data a reliable proxy for initial experimental design.

Quantitative Solubility Data

Table 1: Mole Fraction Solubility (x) of 3-Amino-2-methylbenzoic Acid in Various Organic Solvents at Different Temperatures (K) [3]

| Temperature (K) | Methanol | Ethanol | 1-Propanol | Isopropyl Alcohol | 1-Butanol | Isobutyl Alcohol | 2-Butanol | Methyl Acetate | Ethyl Acetate | Propyl Acetate | Water | Acetonitrile |

| 288.15 | 0.0458 | 0.0332 | 0.0285 | 0.0215 | 0.0243 | 0.0198 | 0.0201 | 0.0189 | 0.0156 | 0.0132 | 0.0012 | 0.0098 |

| 293.15 | 0.0543 | 0.0398 | 0.0342 | 0.0258 | 0.0291 | 0.0237 | 0.0241 | 0.0225 | 0.0186 | 0.0158 | 0.0015 | 0.0117 |

| 298.15 | 0.0641 | 0.0474 | 0.0409 | 0.0309 | 0.0348 | 0.0284 | 0.0289 | 0.0269 | 0.0223 | 0.0189 | 0.0018 | 0.0139 |

| 303.15 | 0.0754 | 0.0562 | 0.0486 | 0.0369 | 0.0415 | 0.0339 | 0.0345 | 0.0321 | 0.0266 | 0.0226 | 0.0022 | 0.0165 |

| 308.15 | 0.0881 | 0.0663 | 0.0575 | 0.0439 | 0.0493 | 0.0403 | 0.041 | 0.0382 | 0.0317 | 0.0269 | 0.0026 | 0.0196 |

| 313.15 | 0.1025 | 0.0779 | 0.0678 | 0.0521 | 0.0584 | 0.0478 | 0.0486 | 0.0453 | 0.0376 | 0.032 | 0.0031 | 0.0233 |

| 318.15 | 0.1188 | 0.0912 | 0.0796 | 0.0615 | 0.069 | 0.0566 | 0.0576 | 0.0536 | 0.0445 | 0.0379 | 0.0037 | 0.0276 |

| 323.15 | 0.1373 | 0.1065 | 0.0933 | 0.0724 | 0.0813 | 0.0668 | 0.068 | 0.0633 | 0.0526 | 0.0448 | 0.0044 | 0.0326 |

| 328.15 | 0.1583 | 0.1241 | 0.1091 | 0.0851 | 0.0956 | 0.0787 | 0.08 | 0.0746 | 0.0621 | 0.0529 | 0.0052 | 0.0385 |

Note: The solubility of 3-amino-2-methylbenzoic acid generally increases with temperature in all tested solvents. The highest solubility is observed in alcohols, particularly methanol, while the lowest solubility is in water and propyl acetate.[3] This trend is consistent with the "like dissolves like" principle, where the polar amino acid derivative dissolves better in polar protic solvents.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for process development and optimization. The following are detailed methodologies for two common and reliable experimental techniques for determining the solubility of compounds like this compound in organic solvents.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining solubility.[4][5] It involves preparing a saturated solution, separating the dissolved solute, and determining its mass.

Methodology:

-

Sample Preparation: Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed, temperature-controlled vessel.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached and a saturated solution is formed.

-

Phase Separation: Cease agitation and allow the undissolved solid to settle.

-

Sampling: Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled syringe to avoid temperature-induced precipitation.

-

Solvent Evaporation: Transfer the supernatant to a pre-weighed container and evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature that does not degrade the solute).

-

Mass Determination: Once the solvent is completely removed, weigh the container with the dried solute. The mass of the dissolved solute is the difference between this final weight and the initial weight of the empty container.

-

Calculation: Calculate the solubility in the desired units (e.g., g/100 mL or mol/L) based on the mass of the solute and the volume of the solvent used.

UV/Vis Spectrophotometry Method

UV/Vis spectrophotometry is a sensitive analytical technique that can be used to determine the concentration of a solute in a solution, which can then be used to calculate its solubility.[6] This method is particularly useful for compounds that have a strong chromophore, such as aromatic compounds.

Methodology:

-

Standard Curve Generation:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a UV/Vis spectrophotometer.

-

Plot a calibration curve of absorbance versus concentration. The relationship should be linear and follow the Beer-Lambert law.

-

-

Saturated Solution Preparation: Prepare a saturated solution of this compound in the desired solvent as described in the gravimetric method (steps 1-3).

-

Sampling and Dilution:

-

Withdraw a known volume of the clear supernatant.

-

Dilute the supernatant with a known volume of the solvent to bring the concentration within the linear range of the standard curve.

-

-

Absorbance Measurement: Measure the absorbance of the diluted sample at the λmax.

-

Concentration Determination: Use the standard curve to determine the concentration of the diluted sample.

-

Solubility Calculation: Calculate the concentration of the original saturated solution by accounting for the dilution factor. This concentration represents the solubility of the compound in that solvent at the given temperature.

Visualization of Workflows and Relationships

To aid in the practical application of this solubility data, the following diagrams, generated using Graphviz (DOT language), illustrate key workflows and relationships.

Experimental Workflow for Solubility Determination

References

An In-depth Technical Guide to 3-Amino-2-methoxybenzoic Acid: Melting Point and Stability

This technical guide provides a comprehensive overview of the physicochemical properties of 3-Amino-2-methoxybenzoic acid, with a specific focus on its melting point and stability. The information is intended for researchers, scientists, and professionals in drug development and other relevant scientific fields.

Physicochemical Properties

This compound is an aromatic amino acid derivative utilized as a versatile intermediate in the synthesis of pharmaceuticals, particularly in the development of anti-inflammatory and analgesic agents.[1] Its molecular structure, featuring both an amino and a methoxy group, imparts specific characteristics that are crucial for its application in organic synthesis.

Data Summary

The key quantitative properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₉NO₃ | [1] |

| Molecular Weight | 167.16 g/mol | [1][2] |

| CAS Number | 861306-04-9 | [1] |

| Melting Point | 98-102 °C | [1] |

| Appearance | Off-white to white powder/solid | [1] |

| Purity | ≥ 96-97% (HPLC) | [1] |

Melting Point Determination

The melting point of a substance is a critical physical property that provides an indication of its purity. For this compound, the reported melting point is a range of 98-102 °C.[1] This range suggests that the compound is a solid at room temperature and melts consistently within this temperature bracket.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[3] It is a highly sensitive method for determining the melting point and enthalpy of fusion of a compound.[4][5]

Methodology:

-

Sample Preparation: A small, accurately weighed amount of this compound (typically 1-5 mg) is placed into a DSC sample pan, usually made of aluminum. The pan is then hermetically sealed.

-

Instrument Setup: The DSC instrument is calibrated using standard materials with known melting points (e.g., indium). An empty, sealed pan is used as a reference.

-

Thermal Program: The sample and reference are subjected to a controlled temperature program. A typical program involves heating the sample at a constant rate, for example, 10 °C/min.

-

Data Acquisition: The instrument measures the heat flow to the sample relative to the reference. As the sample melts, it absorbs energy, resulting in an endothermic peak on the DSC thermogram.

-

Data Analysis: The onset temperature of the peak is typically taken as the melting point, while the area under the peak corresponds to the enthalpy of fusion.

Stability and Storage

The stability of this compound is crucial for maintaining its purity and reactivity for research and development applications. Proper storage and handling are essential to prevent degradation.

Storage Conditions:

-

Temperature: The recommended storage temperature is between 0-8 °C, indicating that refrigeration is required for long-term stability.[1]

-

Atmosphere: The compound should be stored in a tightly sealed container to protect it from moisture and air.[6] It is advisable to store it in a cool, dry, and well-ventilated area.[6]

-

Light: While not explicitly stated for this isomer, related aminobenzoic acids are noted to be light-sensitive, so protection from direct light is a recommended precaution.[6]

Incompatible Materials and Conditions to Avoid:

-

Strong Oxidizing Agents: Contact with strong oxidizing agents should be avoided as they can react with the amino group.[6]

-

Strong Acids and Bases: Incompatible with strong acids and alkalis.[6]

-

Heat: Avoid exposure to excessive heat, as this can lead to decomposition.[6] When heated to decomposition, it may emit toxic fumes, including carbon oxides and nitrogen oxides.[6]

Hazardous Decomposition

Upon thermal decomposition, this compound may produce hazardous products, including carbon monoxide (CO), carbon dioxide (CO₂), and nitrogen oxides (NOx).

Experimental Protocol: Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and composition of materials.[7]

Methodology:

-

Sample Preparation: A small amount of the sample is loaded into a tared TGA sample pan.

-

Instrument Setup: The TGA is programmed with a specific temperature profile and atmosphere (e.g., nitrogen or air).

-

Analysis: The sample is heated according to the program. The instrument continuously measures and records the sample's weight.

-

Data Interpretation: A plot of mass versus temperature is generated. Significant weight loss at a particular temperature indicates decomposition. The temperature at which decomposition begins is a measure of the compound's thermal stability. For this compound, this analysis would reveal the temperature at which it starts to degrade, likely by losing volatile components or breaking down its structure.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C8H9NO3 | CID 19849158 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. rroij.com [rroij.com]

- 4. 3-Amino-4-methoxybenzoic acid [webbook.nist.gov]

- 5. Differential Scanning Calorimetry - A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 7. researchgate.net [researchgate.net]

Commercial Suppliers and Technical Guide for High-Purity 3-Amino-2-methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of high-purity 3-Amino-2-methoxybenzoic acid (CAS No. 14774-88-8), a key intermediate in pharmaceutical and chemical synthesis. This document details commercial suppliers, experimental protocols for synthesis, purification, and analysis, and visualizes key pathways and workflows to support research and development activities.

Commercial Availability of High-Purity this compound

The following table summarizes commercial suppliers offering high-purity this compound. Purity levels, product numbers, and availability are subject to change, and it is recommended to consult the suppliers' websites for the most current information.

| Supplier | Product Number | Purity | Additional Information |

| Sigma-Aldrich | 691429 | 96% | Sold for peptide synthesis applications. |

| Chem-Impex | 02438 | ≥97% (HPLC) | |

| TCI America | A2938 | >98.0% (T) | Also known as 3-Amino-o-anisic Acid. |

| Fisher Scientific | 98.0+% | Supplied by TCI America. |

Experimental Protocols

The following sections provide representative experimental protocols for the synthesis, purification, and analysis of this compound. These are generalized methods and may require optimization for specific laboratory conditions and desired product specifications.

Synthesis of this compound

A common synthetic route to this compound involves the reduction of the corresponding nitro compound, 2-methoxy-3-nitrobenzoic acid. A general procedure is outlined below, adapted from the synthesis of similar aminobenzoic acid derivatives.

Reaction: Catalytic hydrogenation of 2-methoxy-3-nitrobenzoic acid.

Materials:

-

2-methoxy-3-nitrobenzoic acid

-

Palladium on carbon (5% or 10% Pd/C)

-

Solvent (e.g., Ethanol, Ethyl Acetate)

-

Hydrogen gas (H₂)

-

Filtration agent (e.g., Celite)

Procedure:

-

Dissolve 2-methoxy-3-nitrobenzoic acid in a suitable solvent (e.g., ethanol or ethyl acetate) in a reaction vessel equipped with a magnetic stirrer.

-

Carefully add a catalytic amount of Pd/C to the solution.

-

Seal the reaction vessel and purge with hydrogen gas.

-

Maintain a positive pressure of hydrogen (e.g., using a balloon or a hydrogenation apparatus) and stir the mixture vigorously at room temperature.

-

Monitor the reaction progress by a suitable technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude this compound.

Purification by Recrystallization

Recrystallization is a standard method for purifying solid organic compounds. The choice of solvent is critical for achieving high purity and yield.

Materials:

-

Crude this compound

-

Recrystallization solvent (e.g., water, ethanol, or a mixture)

-

Erlenmeyer flask

-

Heating source (e.g., hot plate)

-

Filtration apparatus (e.g., Büchner funnel and flask)

Procedure:

-

Solvent Selection: The ideal solvent should dissolve the compound well at its boiling point but poorly at low temperatures. For aminobenzoic acids, polar solvents like water or ethanol are often suitable.[1][2][3] Small-scale solubility tests are recommended to identify the optimal solvent or solvent mixture.

-

Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to the solvent's boiling point while stirring to dissolve the solid completely. Add more solvent in small portions if necessary to achieve full dissolution.

-

Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a pre-heated funnel with filter paper into a clean, pre-heated flask.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should occur as the solution cools and becomes supersaturated. Further cooling in an ice bath can maximize the yield of crystals.

-

Isolation and Washing: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.

-

Drying: Dry the crystals under vacuum or in a desiccator to remove any remaining solvent.

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful analytical technique for determining the purity of this compound.

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC) with a UV detector

-

Reversed-phase C18 column

Mobile Phase (Isocratic or Gradient):

-

A mixture of an aqueous buffer (e.g., water with 0.1% formic acid or phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio will depend on the column and specific method development.

General Procedure:

-

Standard Preparation: Prepare a stock solution of high-purity this compound standard of known concentration in a suitable solvent (e.g., the mobile phase). Prepare a series of dilutions to create a calibration curve.

-

Sample Preparation: Accurately weigh a sample of the synthesized and purified this compound and dissolve it in a known volume of a suitable solvent to achieve a concentration within the range of the calibration curve.

-

Chromatographic Analysis: Inject the standard solutions and the sample solution onto the HPLC system.

-

Data Analysis: The purity of the sample is determined by comparing the peak area of the main component to the total peak area of all components in the chromatogram. The concentration can be quantified using the calibration curve generated from the standard solutions.

Visualizations

The following diagrams illustrate key concepts related to the synthesis and application of this compound.

Caption: Workflow for the synthesis and purification of this compound.

This compound serves as a building block for various pharmacologically active molecules, including those designed as anti-inflammatory agents.[4] A primary mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response pathway.[5]

Caption: Prostaglandin synthesis pathway and the inhibitory action of NSAIDs.

References

The Genesis and Evolution of Substituted Aminobenzoic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted aminobenzoic acids represent a cornerstone in medicinal chemistry, evolving from simple organic structures to a versatile scaffold for a multitude of therapeutic agents. This technical guide provides an in-depth exploration of the discovery, history, and multifaceted applications of this important class of compounds. Beginning with the foundational discovery of local anesthetics as alternatives to cocaine, this document charts the historical milestones and key scientific contributions that have shaped our understanding of aminobenzoic acid derivatives. It delves into their diverse pharmacological activities, including local anesthetic, antimicrobial, anticancer, and anti-inflammatory properties. Detailed experimental protocols for the synthesis of seminal compounds and the evaluation of their biological activities are provided. Furthermore, this guide presents quantitative data on the efficacy of various derivatives and illustrates the key signaling pathways through which they exert their effects. This comprehensive resource is intended to serve as a valuable reference for researchers, scientists, and professionals engaged in the discovery and development of novel therapeutics.

A Historical Perspective: From Coca Leaves to Synthetic Anesthetics

The story of substituted aminobenzoic acids is intrinsically linked to the quest for safe and effective local anesthetics. For centuries, the indigenous peoples of South America utilized the coca leaf for its medicinal properties. In the 19th century, cocaine was isolated from the coca plant and its potent local anesthetic effects were recognized, revolutionizing surgical procedures. However, the severe toxicity and addictive nature of cocaine spurred a search for synthetic alternatives.

This led German chemist Eduard Ritsert to synthesize the ethyl ester of para-aminobenzoic acid (PABA) in 1890, a compound that would come to be known as benzocaine.[1] Marketed as "Anaesthesin" in 1902, benzocaine became the first widely used synthetic, non-addictive local anesthetic.[1] Its low water solubility, however, limited its application primarily to topical use.[1]

A major breakthrough came in 1904 when another German chemist, Alfred Einhorn, synthesized procaine, which was subsequently patented and marketed as Novocaine.[2][3] Einhorn's work involved modifying the structure of benzoate esters to more closely resemble cocaine, leading to the creation of a water-soluble and less toxic injectable local anesthetic.[2] The introduction of procaine marked a significant milestone in medicine and it quickly became the standard for local anesthesia for many decades.[2][3]

These pioneering discoveries laid the groundwork for the development of a vast array of substituted aminobenzoic acid derivatives. The PABA scaffold proved to be a remarkably versatile building block, leading to the discovery of compounds with a wide range of therapeutic applications beyond local anesthesia.[4][5]

The Aminobenzoic Acid Scaffold: A Versatile Tool in Drug Discovery

The basic structure of an aminobenzoic acid consists of a benzene ring substituted with both an amino group and a carboxylic acid group. The positional isomers (ortho, meta, and para) and the ability to introduce a wide variety of substituents on the aromatic ring, the amino group, and the carboxylic acid group, provide immense structural diversity. This versatility has been exploited by medicinal chemists to develop drugs with a broad spectrum of biological activities.[6]

Substituted aminobenzoic acids have been successfully developed into:

-

Local Anesthetics: By blocking voltage-gated sodium channels in nerve membranes, these compounds prevent the transmission of pain signals.[7]

-

Antimicrobial Agents: Certain derivatives interfere with microbial metabolic pathways, such as the folate synthesis pathway, exhibiting antibacterial and antifungal properties.[3][8]

-

Anticancer Agents: Some substituted aminobenzoic acids have been shown to inhibit key signaling pathways involved in cancer cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) pathway.

-

Anti-inflammatory Drugs: Derivatives have been developed that can modulate inflammatory responses, in part through the inhibition of the NF-κB signaling pathway.[9]

The following sections will delve deeper into the quantitative data supporting these activities, the experimental methods used to anecdotally them, and the underlying molecular mechanisms.

Quantitative Data Summary

The following tables summarize the quantitative data for various substituted aminobenzoic acid derivatives, showcasing their potency in different therapeutic areas.

Table 1: Local Anesthetic Properties of Selected Aminobenzoic Acid Esters

| Compound | Relative Potency (vs. Procaine) | Onset of Action | Duration of Action |

| Procaine | 1 | Slow | Short (30-60 minutes)[10] |

| Benzocaine | Low (topical use) | Rapid | Short |

| Tetracaine | 16 | Slow | Long (up to 3 hours)[3][6] |

| Chloroprocaine | 4 | Rapid | Short (less than 1 minute plasma half-life)[11][12] |

Table 2: In Vitro Anticancer Activity of Selected Substituted Aminobenzoic Acid Derivatives (IC50 values in µM)

| Compound/Derivative | A549 (Lung) | HepG2 (Liver) | HCT-116 (Colon) | MCF-7 (Breast) | Reference |

| N5a (4-amino-3-chloro benzoate ester derivative) | 1.23 ± 0.11 | 2.45 ± 0.18 | 3.12 ± 0.25 | - | |

| Erlotinib (Reference) | 4.56 ± 0.32 | 6.78 ± 0.51 | 8.12 ± 0.63 | - | |

| Benzamide derivative 1 | - | - | 21.3 ± 4.1 | 28.3 ± 5.1 | [13] |

| Benzamide derivative 2 | - | - | - | - | [13] |

| Acrylamide-PABA hybrid 4j | - | - | - | 1.83 | [14] |

| Hexadecyl 4-(4-oxo-2-phenylquinazolin-3(4H)-yl)benzoate | - | 53.29 ± 0.25 | - | 72.22 ± 0.14 | [13] |

Table 3: Minimum Inhibitory Concentration (MIC) of Selected Antimicrobial Aminobenzoic Acid Derivatives

| Compound/Derivative | S. aureus (µM) | E. coli (µM) | C. albicans (µM) | Reference |

| Schiff base of PABA (Compound 11) | - | - | - | [15] |

| 3,5-dihalogenated derivative | from 15.62 | - | - | [8] |

| 5-nitrofurfurylidene derivative | - | - | - | [8] |

| Sulfanilamide | 0.97 to 62.5 | 0.97 to 62.5 | - | [13] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and evaluation of substituted aminobenzoic acids.

Synthesis of Benzocaine (Ethyl 4-aminobenzoate) via Fischer Esterification

This protocol describes the synthesis of benzocaine from p-aminobenzoic acid (PABA) and ethanol using an acid catalyst.

Materials:

-

p-Aminobenzoic acid (PABA)

-

Absolute ethanol

-

Concentrated sulfuric acid

-

10% Sodium carbonate solution

-

Ice water

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Heating mantle

-

Beaker (200 mL)

-

Büchner funnel and filter paper

-

Magnetic stirrer and stir bar

Procedure:

-

To a 100 mL round-bottom flask, add 1.2 g of p-aminobenzoic acid and 12.0 mL of absolute ethanol.

-

Stir the mixture until the solid is suspended.

-

Slowly and carefully add 1.0 mL of concentrated sulfuric acid to the mixture while stirring. A precipitate may form.

-

Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle for 60-75 minutes. The solid should dissolve as the reaction proceeds.

-

After the reflux period, allow the reaction mixture to cool to room temperature.

-

Pour the cooled mixture into a 200 mL beaker containing 30 mL of ice water.

-

While stirring, slowly add approximately 10 mL of a 10% sodium carbonate solution to neutralize the acid. Continue adding the sodium carbonate solution until gas evolution ceases and the pH of the solution is approximately 8.

-

Collect the resulting white precipitate by vacuum filtration using a Büchner funnel.

-

Wash the precipitate with three 10 mL portions of cold water to remove any remaining salts.

-

Dry the product, determine the mass, and calculate the percent yield.

Synthesis of Procaine Hydrochloride

This multi-step protocol outlines a common route for the synthesis of procaine hydrochloride, starting from p-nitrobenzoyl chloride.

Step 1: Esterification of p-Nitrobenzoyl Chloride

Materials:

-

p-Nitrobenzoyl chloride

-

2-(Diethylamino)ethanol

Procedure:

-

React p-nitrobenzoyl chloride with 2-(diethylamino)ethanol. This reaction often proceeds spontaneously but may be heated to ensure completion. The product of this step is 2-(diethylamino)ethyl p-nitrobenzoate.[5]

Step 2: Reduction of the Nitro Intermediate

Materials:

-

2-(Diethylamino)ethyl p-nitrobenzoate

-

Reducing agent (e.g., tin and hydrochloric acid, or catalytic hydrogenation)

Procedure:

-

Reduce the nitro group of 2-(diethylamino)ethyl p-nitrobenzoate to a primary amine using a suitable reducing agent. A common laboratory method involves using tin metal in the presence of hydrochloric acid.[16]

-

After the reduction is complete, the reaction mixture is worked up to isolate the procaine base (2-(diethylamino)ethyl 4-aminobenzoate). This typically involves neutralization and extraction.[16]

Step 3: Salt Formation

Materials:

-

Procaine base

-

Hydrochloric acid (concentrated or as a gas)

-

Ethanol or other suitable solvent

Procedure:

-

Dissolve the purified procaine base in a suitable solvent like ethanol.

-

Treat the solution with hydrochloric acid to precipitate the procaine hydrochloride salt.[5]

-

Collect the precipitate by filtration and dry it under vacuum.[5]

Frog Sciatic Nerve Block Assay for Local Anesthetic Activity

This ex vivo protocol is a classic method for evaluating the nerve-blocking capabilities of local anesthetic agents.

Materials:

-

Frog (e.g., Rana pipiens)

-

Ringer's solution

-

Test compound (e.g., procaine hydrochloride solution)

-

Nerve chamber with stimulating and recording electrodes

-

Stimulator

-

Amplifier

-

Oscilloscope or data acquisition system

-

Dissection tools

Procedure:

-

Nerve Dissection:

-

Humanely euthanize a frog by double pithing.

-

Carefully dissect the sciatic nerve from one of the hind limbs, ensuring the nerve is kept moist with Ringer's solution throughout the process.

-

Isolate a segment of the nerve long enough to be placed across the stimulating and recording electrodes in the nerve chamber.

-

-

Experimental Setup:

-

Place the dissected sciatic nerve in the nerve chamber, ensuring it makes good contact with the stimulating and recording electrodes.

-

Fill the chamber with Ringer's solution to keep the nerve moist.

-

Connect the stimulating electrodes to a stimulator and the recording electrodes to an amplifier connected to an oscilloscope or data acquisition system.

-

-

Baseline Recording:

-

Apply a supramaximal stimulus to the nerve to elicit a compound action potential (CAP).

-

Record the amplitude and conduction velocity of the baseline CAP.

-

-

Application of Local Anesthetic:

-

Replace the Ringer's solution in the nerve chamber with a solution of the test compound (e.g., procaine hydrochloride) at a known concentration.

-

Allow the nerve to incubate in the test solution for a defined period.

-

-

Post-Treatment Recording:

-

After incubation, stimulate the nerve again with the same supramaximal stimulus and record the CAP.

-

Measure the change in the amplitude of the CAP. A decrease in amplitude indicates a nerve block.

-

-

Data Analysis:

-

Calculate the percentage of nerve block as the percentage decrease in the CAP amplitude compared to the baseline.

-

The onset and duration of the block can also be determined by recording CAPs at different time points after the application of the anesthetic.

-

Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method for determining the MIC of an antimicrobial agent.

Materials:

-

Test compound (substituted aminobenzoic acid derivative)

-

Bacterial culture

-

Cation-adjusted Mueller-Hinton broth (CAMHB)

-

96-well microtiter plate

-

Spectrophotometer or McFarland standards

-

Incubator

Procedure:

-

Inoculum Preparation:

-

Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

-

Serial Dilution of the Test Compound:

-

Prepare a stock solution of the test compound in a suitable solvent.

-

Perform a two-fold serial dilution of the compound in CAMHB in the wells of a 96-well microtiter plate to achieve a range of concentrations.

-

-

Inoculation:

-

Add the standardized bacterial inoculum to each well containing the diluted compound.

-

Include a growth control well (bacteria in broth without the compound) and a sterility control well (broth only).

-

-

Incubation:

-

Incubate the microtiter plate at 35 ± 2°C for 16-20 hours.

-

-

Reading the MIC:

Signaling Pathways and Mechanisms of Action

The diverse biological activities of substituted aminobenzoic acids are a result of their interaction with various molecular targets and signaling pathways.

Local Anesthesia: Blockade of Voltage-Gated Sodium Channels

The primary mechanism of action for local anesthetics is the blockade of voltage-gated sodium channels in neuronal membranes.[19] By binding to a specific site within the channel pore, these drugs stabilize the channel in an inactivated state, preventing the influx of sodium ions that is necessary for the generation and propagation of action potentials. This reversible blockade of nerve impulse conduction results in a temporary loss of sensation.

Caption: Mechanism of local anesthetic action on voltage-gated sodium channels.

Anticancer Activity: Inhibition of EGFR Signaling